5-(4-Chloro-2-methylbenzyl)-1,3-thiazol-2-amine

Lipophilicity Drug-likeness Physicochemical profiling

This thiazol-2-amine derivative features a unique 4-chloro-2-methylbenzyl substitution pattern that delivers a predicted LogP of 3.86 — ideal for CNS lead optimization and fragment-based screening (MW 238.74 Da, free base). Procure the free base (CAS 926192-77-0, ≥95%) for fragment libraries to avoid buffer precipitation. The primary 2-amine and 4-chloro handle enable rapid diversification via acylation, alkylation, or cross-coupling. For agrochemical foliar studies, select the HCl salt (CAS 1171404-83-3) for aqueous formulations. Do not substitute with des-methyl (CAS 290835-51-7) or des-chloro (CAS 299953-94-9) analogs; only the 4-chloro-2-methyl motif provides this exact pharmacokinetic and reactivity profile.

Molecular Formula C11H11ClN2S
Molecular Weight 238.74 g/mol
Cat. No. B12123161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chloro-2-methylbenzyl)-1,3-thiazol-2-amine
Molecular FormulaC11H11ClN2S
Molecular Weight238.74 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)CC2=CN=C(S2)N
InChIInChI=1S/C11H11ClN2S/c1-7-4-9(12)3-2-8(7)5-10-6-14-11(13)15-10/h2-4,6H,5H2,1H3,(H2,13,14)
InChIKeyFKZPXDJIOOZLQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chloro-2-methylbenzyl)-1,3-thiazol-2-amine – Chemical Identity, Physicochemical Profile, and Procurement Baseline


5-(4-Chloro-2-methylbenzyl)-1,3-thiazol-2-amine (CAS 926192-77-0, free base; CAS 1171404-83-3, hydrochloride salt) is a heterocyclic aromatic amine comprising a 2-aminothiazole core substituted at the 5-position with a 4-chloro-2-methylbenzyl group. Its molecular formula is C₁₁H₁₁ClN₂S, with a molecular weight of 238.74 g/mol . The compound is commercially supplied at ≥95% purity (free base) and ≥95% purity (HCl salt) by multiple vendors . Predicted physicochemical properties include a LogP of 3.86, topological polar surface area (TPSA) of 67.15 Ų, two hydrogen bond donors, and three hydrogen bond acceptors [1][2]. These properties place the compound within a drug-like chemical space suitable for lead optimization in medicinal chemistry and agrochemical research programs.

Why 5-(4-Chloro-2-methylbenzyl)-1,3-thiazol-2-amine Cannot Be Interchanged with Generic Thiazol-2-amine Analogs


Thiazol-2-amine derivatives bearing different benzyl substitution patterns exhibit divergent physicochemical and potentially biological profiles that preclude simple interchange. The simultaneous presence of both a 4-chloro and a 2-methyl substituent on the benzyl ring distinguishes this compound from the common des-methyl analog (5-(4-chlorobenzyl)thiazol-2-amine, CAS 290835-51-7) and the des-chloro analog (5-(4-methylbenzyl)thiazol-2-amine, CAS 299953-94-9). The ortho-methyl group increases steric bulk and alters both lipophilicity and conformational flexibility relative to the unsubstituted benzyl derivative . Furthermore, the 5-benzyl substitution pattern differentiates the compound from its 4-aryl regioisomers (e.g., 4-(4-chloro-2-methylphenyl)thiazol-2-amine, CAS 912969-57-4), which present the aryl group directly attached to the thiazole ring in a distinct electronic environment . These structural variations can lead to significant differences in target binding, metabolic stability, and pharmacokinetic behavior, making direct substitution scientifically unsound without explicit comparative data.

Quantitative Differentiation Evidence for 5-(4-Chloro-2-methylbenzyl)-1,3-thiazol-2-amine Against Closest Analogs


Predicted Lipophilicity Comparison: LogP 3.86 for the 4-Chloro-2-methylbenzyl Derivative vs. 3.55 for the Des-methyl Analog

The target compound exhibits a predicted LogP of 3.86 (ALogP), which is +0.31 log units higher than the 3.55 LogP of the des-methyl comparator 5-(4-chlorobenzyl)thiazol-2-amine (CAS 290835-51-7) . This difference arises from the additional ortho-methyl group on the benzyl ring, which increases hydrophobic surface area without introducing additional hydrogen bond donors or acceptors (both compounds share identical TPSA of 67.15 Ų, HBD=2, HBA=3) [1][2].

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight Differentiation: 238.74 Da for Target vs. 252.76 Da for the 4-Methylthiazole Analog Enables Lower Mass for Fragment-Based Design

The target compound (MW 238.74 Da) is 14.02 Da lighter than its closest direct analog 5-(4-chloro-2-methylbenzyl)-4-methylthiazol-2-amine (CAS 1156927-63-7, MW 252.76 Da, C₁₂H₁₃ClN₂S) . This difference corresponds to one additional methyl group on the thiazole ring in the comparator. The lower molecular weight of the target compound places it closer to the 'lead-like' threshold (MW ≤ 300 Da) and offers a smaller starting point for fragment growing strategies .

Fragment-based drug discovery Lead-like properties Molecular weight optimization

Regioisomeric Differentiation: 5-Benzyl Substitution vs. 4-Aryl Substitution Results in Distinct Electronic Profiles and Synthetic Accessibility

The target compound bears the substituted benzyl group at the 5-position of the thiazole ring, connected via a methylene linker. Its regioisomer 4-(4-chloro-2-methylphenyl)-1,3-thiazol-2-amine (CAS 912969-57-4, MW 224.71 Da, C₁₀H₉ClN₂S) has the aryl group directly attached at the 4-position without a methylene spacer . This fundamental difference in connectivity alters the electronic conjugation between the aromatic ring and the thiazole core: the 5-benzyl derivative has an sp³-hybridized methylene bridge that electronically decouples the aryl ring, whereas the 4-aryl regioisomer has direct π-conjugation . Additionally, the target compound has 2 rotatable bonds vs. 1 for the 4-aryl regioisomer, providing greater conformational flexibility [1].

Regioisomerism Synthetic accessibility Structure-activity relationships

Salt Form Differentiation: Free Base (CAS 926192-77-0) vs. Hydrochloride Salt (CAS 1171404-83-3) Provides Tunable Solubility and Formulation Flexibility

The target compound is commercially available in two distinct physical forms: the free base (CAS 926192-77-0, MW 238.74) and the hydrochloride salt (CAS 1171404-83-3, MW 275.20) . The HCl salt increases aqueous solubility relative to the free base (class-level inference based on protonation of the 2-amine, predicted pKa ~4–5 for the thiazole nitrogen) [1]. The melting point of the HCl salt is reported as 231–233 °C, whereas the free base is typically an amorphous or low-melting solid [2]. The free base offers advantages for organic-phase reactions and chromatographic purification, while the HCl salt is preferred for biological assay preparation requiring aqueous solubility.

Salt selection Solubility enhancement Formulation development

Patent Landscape Differentiation: Thiazol-2-amine Scaffold with 4-Chloro-2-methylbenzyl Substitution Appears in Antimicrobial and M3 Receptor Patent Families

The 4-chloro-2-methylphenyl moiety in thiazole-based compounds has been disclosed in multiple patent families. EP 0365913 A2 claims substituted 2-aminothiazoles bearing a 4-chloro-2-methylphenyl group with antimycotic activity [1]. Separately, patents assigned to Fujisawa Pharmaceutical Co. Ltd. (US 4735957) describe thiazole derivatives incorporating the 4-chloro-2-methylbenzyl substitution pattern as M3 muscarinic acetylcholine receptor antagonists [2]. While the exact compound 5-(4-chloro-2-methylbenzyl)-1,3-thiazol-2-amine may not be explicitly exemplified in these patents, the consistent appearance of its core substitution pattern across distinct therapeutic areas (antifungal and respiratory) suggests that this specific combination of substituents confers a privileged scaffold with validated biological relevance.

Patent intelligence Antimicrobial Muscarinic receptor

Recommended Research and Industrial Application Scenarios for 5-(4-Chloro-2-methylbenzyl)-1,3-thiazol-2-amine


Medicinal Chemistry Lead Optimization Requiring Precisely Controlled Lipophilicity (LogP ~3.9)

The target compound's predicted LogP of 3.86 offers an optimal balance for CNS drug discovery programs where target engagement requires sufficient lipophilicity for blood-brain barrier penetration while remaining below the LogP 5 threshold associated with poor developability. Compared to the des-methyl analog (LogP 3.55), the ~0.3 log unit increase may enhance membrane passive permeability without introducing additional metabolic liabilities from extra heteroatoms . This profile is particularly relevant for programs targeting neurodegenerative or psychiatric indications where the thiazol-2-amine scaffold has demonstrated precedence as an acetylcholinesterase inhibitor scaffold [1].

Fragment-Based Drug Discovery (FBDD) Using the Free Base as a Low-MW Starting Point

At MW 238.74 Da, the free base form (CAS 926192-77-0) satisfies the 'rule of three' criteria for fragment libraries (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) except for LogP which is marginally above 3 . The compound's two hydrogen bond donors (2-amine) and three hydrogen bond acceptors (thiazole N and S, amine N) provide versatile vectors for fragment growing and linking strategies. Procurement of the free base rather than the HCl salt is essential for fragment screening to avoid buffer precipitation issues [1].

Agrochemical Research Investigating Herbicidal or Fungicidal Thiazole Scaffolds

Amino-substituted thiazoles have demonstrated herbicidal activity through inhibition of photosynthetic electron transport, and the 4-chloro-2-methylbenzyl substitution pattern appears in antimycotic patent families [2][3]. The target compound's intermediate LogP of 3.86 and moderate molecular weight make it suitable for foliar uptake studies in plant biology. Researchers should specify the free base for formulation in organic solvent-based spray solutions or the HCl salt for aqueous-based formulations depending on the experimental design.

Building Block for Diversified Thiazole Libraries via Amine Functionalization

The primary 2-amine group serves as a synthetic handle for acylation, alkylation, sulfonylation, and reductive amination reactions to generate diverse compound libraries . The presence of the 4-chloro substituent on the benzyl ring provides an additional orthogonal functionalization site via cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage diversification strategies not possible with the des-chloro analog 5-(4-methylbenzyl)thiazol-2-amine.

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